2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a chemical compound with a molecular weight of 248.2 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the downregulation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
One of the similar compounds in the same class has shown favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
The synthesis of 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves several steps. The subsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-{4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cytochrome P450 for hydroxylation, which can lead to further oxidation to carboxylic acids and conjugation with taurine . Major products formed from these reactions include hydroxylated derivatives and conjugated compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the development of fibroblast growth factor receptor (FGFR) inhibitors . It has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable tool in cancer research . Additionally, it is used in the study of metabolic pathways and the development of novel therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride include other pyrrolo[2,3-b]pyridine derivatives . These compounds also exhibit inhibitory activity against FGFRs and are used in cancer research . this compound is unique due to its specific molecular structure, which provides distinct binding affinities and inhibitory profiles .
Properties
IUPAC Name |
2-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-5-12-10-9(7)8(2-4-11)6-13-10;;/h3,5-6H,2,4,11H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOYEZQSNZDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5130-51-8 |
Source
|
Record name | 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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